(4R,5R)-1,4,5-Trimethylcyclohex-1-ene
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Overview
Description
(4R,5R)-1,4,5-Trimethylcyclohex-1-ene is an organic compound characterized by its cyclohexene ring structure with three methyl groups attached at the 1, 4, and 5 positions. This compound is notable for its stereochemistry, with the (4R,5R) configuration indicating the specific spatial arrangement of the substituents on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,4,5-Trimethylcyclohex-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a suitable diene precursor in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include moderate temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques ensures the consistent production of the compound with high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1,4,5-Trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexenes.
Scientific Research Applications
(4R,5R)-1,4,5-Trimethylcyclohex-1-ene has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5R)-1,4,5-Trimethylcyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,4,5-Trimethylcyclohex-1-ene: The enantiomer of the compound with opposite stereochemistry.
1,4,5-Trimethylcyclohexane: A fully saturated analog without the double bond.
1,4,5-Trimethylbenzene: An aromatic analog with a benzene ring instead of a cyclohexene ring.
Uniqueness
(4R,5R)-1,4,5-Trimethylcyclohex-1-ene is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
87954-39-0 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
(4R,5R)-1,4,5-trimethylcyclohexene |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
FNZUANSNHGITHR-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC=C(C[C@H]1C)C |
Canonical SMILES |
CC1CC=C(CC1C)C |
Origin of Product |
United States |
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